1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one
Overview
Description
1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one is a complex organic compound characterized by the presence of azepane, piperazine, and nitrophenyl groups
Preparation Methods
The synthesis of 1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed through a nucleophilic substitution reaction.
Coupling of the Azepane and Piperazine Rings: The final step involves coupling the azepane and piperazine rings through a condensation reaction, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in the development of probes for imaging and diagnostic purposes, especially in the study of receptor-ligand interactions.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The pathways involved include binding to receptor sites, altering signal transduction, and influencing cellular responses.
Comparison with Similar Compounds
1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}propan-1-one can be compared with other similar compounds such as:
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound also features a piperazine ring and is studied for its affinity towards serotonin receptors.
3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized for their potential antifungal and antitumor activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O3/c1-2-19(25)23-11-9-22(10-12-23)17-14-16(15(20)13-18(17)24(26)27)21-7-5-3-4-6-8-21/h13-14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULUZRVUPFECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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